molecular formula C22H19N5O4S B2642717 Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852376-56-8

Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No. B2642717
CAS RN: 852376-56-8
M. Wt: 449.49
InChI Key: BSRVBAXTHPSPLK-UHFFFAOYSA-N
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Description

“Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate” is a compound that contains a triazolothiadiazine core . Triazolothiadiazines are heterocyclic compounds that have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Scientific Research Applications

Synthesis and Heterocyclic System Development

Methyl derivatives, similar to the specified compound, have been utilized in the synthesis of various heterocyclic systems. For instance, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used to prepare derivatives of pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and other heterocyclic compounds, showcasing their utility in creating diverse chemical structures (Toplak et al., 1999).

Antimicrobial Activity

Certain methyl derivatives have been shown to possess antimicrobial properties. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited good to moderate activities against various microorganisms, indicating potential for antimicrobial applications (Bektaş et al., 2007).

Molecular Structure Analysis

The molecular structure of certain methyl derivatives, including their spectroscopic characterization and XRD analysis, has been explored. This is significant in understanding the chemical and physical properties of these compounds for various applications (Sallam et al., 2021).

Pharmaceutical Relevance

Methyl derivatives have been examined for their potential in pharmaceutical applications. For instance, studies on organophosphorus compounds involving methyl derivatives revealed structures that could be relevant in developing new pharmaceutical agents (Moustafa, 1999).

Antioxidant Properties

Some methyl derivatives demonstrate significant antioxidant properties, which could be harnessed in various medical and cosmetic applications. For example, a study on 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives showed notable antioxidant ability, surpassing standard antioxidants like ascorbic acid (Shakir et al., 2017).

Future Directions

The future directions for research on “Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate” and similar compounds could involve further exploration of their pharmacological activities and potential applications in drug design, discovery, and development . Additionally, more studies could be conducted to understand their synthesis processes, molecular structures, chemical reactions, mechanisms of action, and safety profiles.

properties

IUPAC Name

methyl 4-[[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-30-17-9-5-14(6-10-17)21-25-24-18-11-12-20(26-27(18)21)32-13-19(28)23-16-7-3-15(4-8-16)22(29)31-2/h3-12H,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRVBAXTHPSPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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